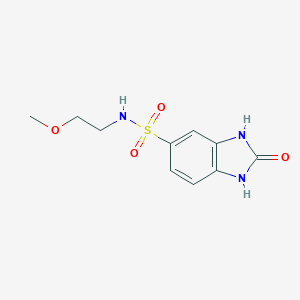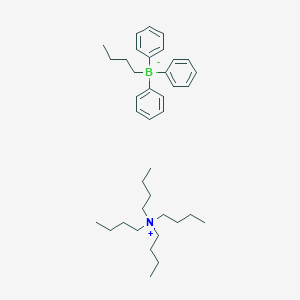
4-Chlorophenoxyisobutyric acid hydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chlorophenoxyisobutyric acid hydrazide (CPIB) is a chemical compound that is widely used in scientific research. It is a potent inhibitor of plant and animal cell division and has been used in various studies to investigate the mechanisms of cell division and growth.
作用机制
4-Chlorophenoxyisobutyric acid hydrazide acts as a potent inhibitor of cell division by disrupting the microtubule network. It binds to the colchicine site on the microtubules and inhibits their polymerization, leading to the disruption of the microtubule network. This, in turn, leads to the inhibition of cell division and growth.
Biochemical and Physiological Effects:
4-Chlorophenoxyisobutyric acid hydrazide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of plant and animal cells, disrupt the microtubule network, and inhibit the formation of the mitotic spindle. 4-Chlorophenoxyisobutyric acid hydrazide has also been shown to induce apoptosis in cancer cells, making it a potential anticancer agent.
实验室实验的优点和局限性
4-Chlorophenoxyisobutyric acid hydrazide has several advantages for lab experiments. It is a potent inhibitor of cell division and growth, making it a useful tool for studying the mechanisms of cell division. It is also relatively easy to synthesize and purify, making it readily available for use in research studies. However, 4-Chlorophenoxyisobutyric acid hydrazide has some limitations for lab experiments. It is toxic to cells at high concentrations, making it difficult to use at high doses. It also has a short half-life, which limits its effectiveness in long-term studies.
未来方向
There are several future directions for the use of 4-Chlorophenoxyisobutyric acid hydrazide in scientific research. One potential direction is the development of 4-Chlorophenoxyisobutyric acid hydrazide as an anticancer agent. Its ability to induce apoptosis in cancer cells makes it a promising candidate for further investigation. Another potential direction is the study of the role of microtubules in neuronal development and function. 4-Chlorophenoxyisobutyric acid hydrazide has been shown to disrupt the microtubule network in neurons, and further research could shed light on the role of microtubules in neuronal development and function.
Conclusion:
In conclusion, 4-Chlorophenoxyisobutyric acid hydrazide is a potent inhibitor of cell division and growth that has been widely used in scientific research. Its ability to disrupt the microtubule network has made it a valuable tool for studying the mechanisms of cell division and growth. 4-Chlorophenoxyisobutyric acid hydrazide has several advantages for lab experiments, but also has some limitations. There are several future directions for the use of 4-Chlorophenoxyisobutyric acid hydrazide in scientific research, including the development of 4-Chlorophenoxyisobutyric acid hydrazide as an anticancer agent and the study of the role of microtubules in neuronal development and function.
合成方法
The synthesis of 4-Chlorophenoxyisobutyric acid hydrazide involves the reaction of 4-chlorophenoxyisobutyric acid with hydrazine hydrate in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol at a temperature of around 70-80°C. The product is then purified by recrystallization from a suitable solvent.
科学研究应用
4-Chlorophenoxyisobutyric acid hydrazide has been used in various scientific research studies to investigate the mechanisms of cell division and growth. It has been shown to inhibit the growth of plant and animal cells by disrupting the microtubule network, which is essential for cell division. 4-Chlorophenoxyisobutyric acid hydrazide has also been used to study the role of microtubules in the formation of the mitotic spindle, which is responsible for the segregation of chromosomes during cell division.
属性
CAS 编号 |
118573-64-1 |
|---|---|
分子式 |
C10H13ClN2O2 |
分子量 |
228.67 g/mol |
IUPAC 名称 |
3-(4-chlorophenoxy)-2-methylpropanehydrazide |
InChI |
InChI=1S/C10H13ClN2O2/c1-7(10(14)13-12)6-15-9-4-2-8(11)3-5-9/h2-5,7H,6,12H2,1H3,(H,13,14) |
InChI 键 |
OCGYZPQDSFYSST-UHFFFAOYSA-N |
SMILES |
CC(COC1=CC=C(C=C1)Cl)C(=O)NN |
规范 SMILES |
CC(COC1=CC=C(C=C1)Cl)C(=O)NN |
同义词 |
4-chlorophenoxyisobutyric acid hydrazide 4-CPIBAH |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-Carbamoyl-1-[2-(dimethylamino)ethyl]pyridinium](/img/structure/B220938.png)
![N-[3-(dimethylamino)propyl]adamantane-1-carboxamide](/img/structure/B220940.png)



![2-phenyl-N-[4-(piperidin-1-yl)phenyl]acetamide](/img/structure/B220966.png)



![N-[3-(1H-imidazol-1-yl)propyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide](/img/structure/B220977.png)
![2-[(2-ethoxyethyl)sulfanyl]-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B220983.png)
![N-[1-(hydroxymethyl)propyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B220994.png)